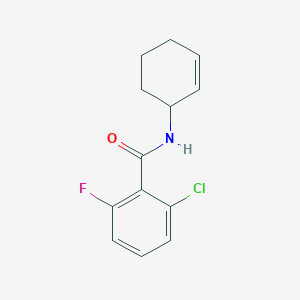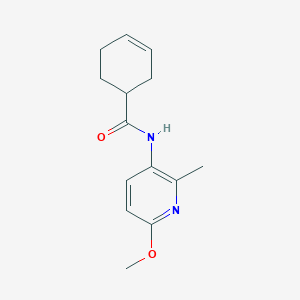
N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, also known as MMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPE belongs to the class of pyridinyl-containing compounds and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
Mechanism of Action
N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide exerts its therapeutic effects through the modulation of various enzymes and receptors in the body. One of the key targets of N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell survival, and its inhibition has been shown to enhance the efficacy of chemotherapy drugs. N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to modulate the activity of certain receptors, such as the sigma-1 receptor, which is involved in pain perception and neuroprotection.
Biochemical and Physiological Effects
N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide inhibits the activity of PARP-1, leading to increased sensitivity to chemotherapy drugs. N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to modulate the activity of the sigma-1 receptor, leading to potential applications in the treatment of pain and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is its high purity and stability, which makes it suitable for use in laboratory experiments. N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to be relatively non-toxic, which is important for its potential therapeutic applications. However, one of the limitations of N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide research is the lack of clinical data on its safety and efficacy in humans.
Future Directions
There are several future directions for N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide research. One area of interest is the development of N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide as a potential cancer therapy. Further studies are needed to determine the safety and efficacy of N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in combination with chemotherapy drugs in animal and human models. Another area of interest is the potential application of N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in the treatment of pain and neurodegenerative diseases. Further studies are needed to determine the mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide on the sigma-1 receptor and its potential therapeutic effects.
Conclusion
In conclusion, N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to modulate the activity of certain enzymes and receptors in the body, leading to potential applications in cancer therapy, pain, and neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in humans and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide involves the reaction of 6-methoxy-2-methylpyridine-3-carboxylic acid with cyclohexylamine followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization to obtain N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in its pure form. This synthesis method has been reported to produce N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in high yields and purity.
Scientific Research Applications
N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. One of the key areas of research has been in the field of cancer therapy. N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and proliferation. In addition, N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential to enhance the efficacy of chemotherapy drugs.
properties
IUPAC Name |
N-(6-methoxy-2-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-12(8-9-13(15-10)18-2)16-14(17)11-6-4-3-5-7-11/h3-4,8-9,11H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAPFGXWJBBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7582761.png)
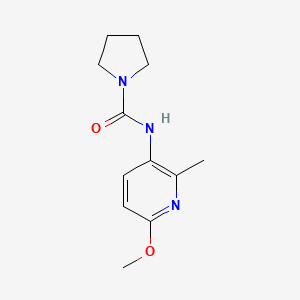
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)

![4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B7582800.png)
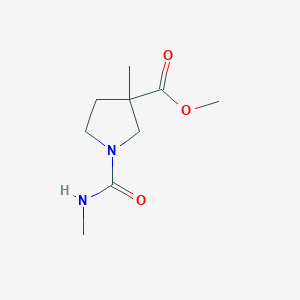


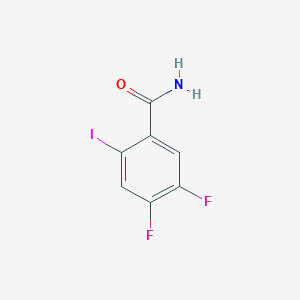
![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)
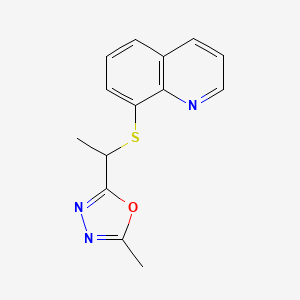
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
